11H-Phenanthro[2,3-b]thiopyran-7,12-dione
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Overview
Description
11H-Phenanthro[2,3-b]thiopyran-7,12-dione: is a chemical compound with the molecular formula C17H10O2S and a molecular weight of 278.3251 g/mol It is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Phenanthro[2,3-b]thiopyran-7,12-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenanthrene derivatives and sulfur-containing reagents. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 11H-Phenanthro[2,3-b]thiopyran-7,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
11H-Phenanthro[2,3-b]thiopyran-7,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 11H-Phenanthro[2,3-b]thiopyran-7,12-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition or activation of certain pathways .
Comparison with Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking the sulfur atom.
Thiopyran: A sulfur-containing heterocycle similar to 11H-Phenanthro[2,3-b]thiopyran-7,12-dione but with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both sulfur and oxygen atoms within its structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
10252-23-0 |
---|---|
Molecular Formula |
C17H10O2S |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
11H-naphtho[1,2-g]thiochromene-7,12-dione |
InChI |
InChI=1S/C17H10O2S/c18-15-13-6-3-9-20-17(13)16(19)12-8-7-10-4-1-2-5-11(10)14(12)15/h1-5,7-9H,6H2 |
InChI Key |
ZQRIMTOOBWDMMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC2=C1C(=O)C3=C(C2=O)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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